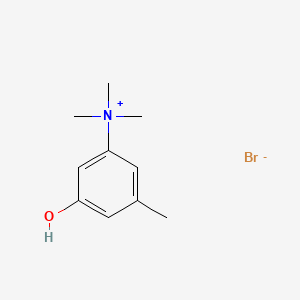(5-Hydroxy-m-tolyl)trimethylammonium bromide
CAS No.: 66967-99-5
Cat. No.: VC18441645
Molecular Formula: C10H16BrNO
Molecular Weight: 246.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66967-99-5 |
|---|---|
| Molecular Formula | C10H16BrNO |
| Molecular Weight | 246.14 g/mol |
| IUPAC Name | (3-hydroxy-5-methylphenyl)-trimethylazanium;bromide |
| Standard InChI | InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H |
| Standard InChI Key | WLAJCVWBERTRKP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-] |
Introduction
Structural and Molecular Characterization
Molecular Architecture
(5-Hydroxy-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound featuring a benzene ring substituted with three functional groups:
-
A hydroxyl group (-OH) at the 5th position,
-
A methyl group (-CH₃) at the 2nd position (ortho to the hydroxyl group),
-
A trimethylammonium group (-N⁺(CH₃)₃) at the 1st position, stabilized by a bromide counterion .
The molecular formula is C₁₀H₁₆NOBr, with a molar mass of 262.15 g/mol. The SMILES notation (CC1=C(C=C(C=C1)O)[N+](C)(C)C) and InChIKey (JSGBTKWCLLGUQI-UHFFFAOYSA-O) provide unambiguous representation of its connectivity and stereochemical features .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆NOBr |
| SMILES | CC1=C(C=C(C=C1)O)N+(C)C |
| InChIKey | JSGBTKWCLLGUQI-UHFFFAOYSA-O |
| Predicted CCS (Ų)* | 133.3 ([M+H]⁺) to 148.2 ([M+Na]⁺) |
*Collision Cross Section (CCS) values indicate gas-phase ion mobility, critical for mass spectrometry applications .
Physicochemical Properties
Spectroscopic Features
-
UV-Vis Absorption: Predicted λmax at 260–280 nm, consistent with aromatic and charged chromophores .
-
Mass Spectrometry: Dominant adducts include [M+H]⁺ (m/z 167.13) and [M+Na]⁺ (m/z 189.11), with CCS values aiding structural confirmation .
Functional Applications
Industrial and Material Science Uses
-
Surfactant Applications: The amphiphilic nature of QAS makes them suitable for emulsification and nanoparticle synthesis .
-
Corrosion Inhibition: Charged ammonium groups adsorb onto metal surfaces, forming protective layers .
| Parameter | Value |
|---|---|
| Flash Point | 244°C |
| Storage Conditions | <30°C, dry environment |
| GHS Hazard Statements | H302, H315, H318, H335 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume